Cas no 1260850-87-0 (3-(3-fluoro-2-methylphenyl)piperidine)

3-(3-fluoro-2-methylphenyl)piperidine 化学的及び物理的性質
名前と識別子
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- 3-(3-fluoro-2-methylphenyl)piperidine
- EN300-1858811
- 1260850-87-0
- AKOS017515856
-
- インチ: 1S/C12H16FN/c1-9-11(5-2-6-12(9)13)10-4-3-7-14-8-10/h2,5-6,10,14H,3-4,7-8H2,1H3
- InChIKey: RKMZGUZIHOKQIM-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C)C1CNCCC1
計算された属性
- 精确分子量: 193.126677677g/mol
- 同位素质量: 193.126677677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 12Ų
3-(3-fluoro-2-methylphenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858811-0.5g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1858811-5.0g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1858811-0.25g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1858811-1.0g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1858811-10.0g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1858811-10g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1858811-0.05g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1858811-0.1g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1858811-2.5g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1858811-1g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 1g |
$699.0 | 2023-09-18 |
3-(3-fluoro-2-methylphenyl)piperidine 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
3-(3-fluoro-2-methylphenyl)piperidineに関する追加情報
3-(3-Fluoro-2-Methylphenyl)Piperidine: A Comprehensive Overview
The compound with CAS No. 1260850-87-0, commonly referred to as 3-(3-fluoro-2-methylphenyl)piperidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, with a substituted phenyl group attached at the third position. The phenyl group itself is further substituted with a fluorine atom at the third position and a methyl group at the second position, giving rise to its unique structure and properties.
3-(3-Fluoro-2-methylphenyl)piperidine has been extensively studied for its potential applications in drug discovery and development. Recent research has highlighted its role as a building block in the synthesis of bioactive compounds, particularly in the design of novel analgesics and anti-inflammatory agents. The presence of the fluorine atom in the phenyl ring introduces electronic effects that can modulate the compound's reactivity and bioavailability, making it an attractive candidate for further exploration.
One of the most notable aspects of this compound is its ability to act as a precursor in the synthesis of more complex molecules. For instance, studies have demonstrated that 3-(3-fluoro-2-methylphenyl)piperidine can undergo various transformations, such as alkylation, acylation, and substitution reactions, to yield derivatives with enhanced pharmacological properties. These derivatives have shown promise in preclinical models, exhibiting potent anti-inflammatory and analgesic activities without significant adverse effects.
The synthesis of 3-(3-fluoro-2-methylphenyl)piperidine typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the nucleophilic substitution of an appropriate aryl halide with piperidine in the presence of a palladium catalyst. This method not only ensures high yields but also allows for precise control over the substitution pattern on the phenyl ring.
From an analytical standpoint, 3-(3-fluoro-2-methylphenyl)piperidine has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular structure and purity, providing valuable data for further studies. Additionally, computational chemistry methods have been employed to predict its physicochemical properties, such as solubility, logP values, and metabolic stability.
In terms of applications, 3-(3-fluoro-2-methylphenyl)piperidine has found utility in both academic research and industrial settings. Its role as an intermediate in drug development has been particularly significant, with several research groups exploring its potential as a lead compound for treating chronic pain conditions. Furthermore, its structural versatility makes it a valuable tool in medicinal chemistry for designing molecules with improved pharmacokinetic profiles.
Recent advancements in green chemistry have also led to the development of more sustainable methods for synthesizing 3-(3-fluoro-2-methylphenyl)piperidine. For example, researchers have successfully employed microwave-assisted synthesis to reduce reaction times and minimize waste generation. Such innovations not only enhance the efficiency of production but also align with global efforts to promote environmentally friendly chemical processes.
In conclusion, 3-(3-fluoro-2-methylphenyl)piperidine stands out as a versatile and intriguing compound with wide-ranging applications in organic synthesis and pharmacology. Its unique structure, coupled with its ability to undergo various chemical transformations, positions it as a key player in the development of novel therapeutic agents. As research continues to uncover new insights into its properties and potential uses, this compound is likely to remain at the forefront of scientific inquiry for years to come.
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